9-ethyl-8-(4-methoxybenzoyl)-4-methyl-2H-furo[2,3-h]chromen-2-one
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Overview
Description
9-ethyl-8-(4-methoxybenzoyl)-4-methyl-2H-furo[2,3-h]chromen-2-one is a synthetic organic compound belonging to the class of furocoumarins Furocoumarins are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-8-(4-methoxybenzoyl)-4-methyl-2H-furo[2,3-h]chromen-2-one typically involves the condensation of 7-hydroxy-8-formylcoumarins with 4-methoxyphenacyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like ethanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-ethyl-8-(4-methoxybenzoyl)-4-methyl-2H-furo[2,3-h]chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
9-ethyl-8-(4-methoxybenzoyl)-4-methyl-2H-furo[2,3-h]chromen-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential therapeutic properties, it is investigated for use in treating various diseases, including cancer and inflammatory conditions.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-ethyl-8-(4-methoxybenzoyl)-4-methyl-2H-furo[2,3-h]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Psoralen: A naturally occurring furocoumarin with photosensitizing properties.
Angelicin: Another furocoumarin known for its biological activity.
4-alkyl-8-aroyl-9-aryl-2H-furo[2,3-h]chromen-2-ones: Compounds with similar structures and potential antiviral activity.
Uniqueness
9-ethyl-8-(4-methoxybenzoyl)-4-methyl-2H-furo[2,3-h]chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H18O5 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
9-ethyl-8-(4-methoxybenzoyl)-4-methylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C22H18O5/c1-4-15-19-17(10-9-16-12(2)11-18(23)27-21(16)19)26-22(15)20(24)13-5-7-14(25-3)8-6-13/h5-11H,4H2,1-3H3 |
InChI Key |
MEJCJCJILAHYCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC2=C1C3=C(C=C2)C(=CC(=O)O3)C)C(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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